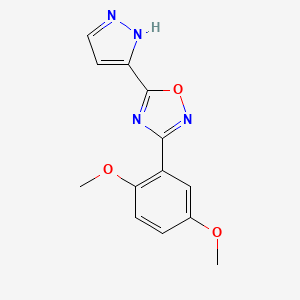
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole (DMPO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMPO is a small molecule that has been synthesized using various methods and has been extensively studied for its potential applications in drug discovery and development.
作用機序
The mechanism of action of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been shown to bind to the active site of COX-2, thereby inhibiting its activity and reducing the production of prostaglandins, which are known to promote inflammation and cancer. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the expression of matrix metalloproteinases (MMPs), which play a key role in the development of cancer and inflammation. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to reduce the proliferation and migration of cancer cells and to induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high yield, low cost, and ease of synthesis. It can be easily modified to generate analogs with improved properties. However, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has great potential for future research. Some possible future directions include the development of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole analogs with improved properties, the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-microbial activities of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole, and the evaluation of the safety and efficacy of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole in animal models and clinical trials. In addition, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole could be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
In conclusion, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been synthesized using various methods and has been extensively studied for its potential applications in drug discovery and development. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties and has great potential for future research.
合成法
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate and then with ethyl oxalate. Another method involves the reaction of 2,5-dimethoxyaniline with hydrazine hydrate and then with ethyl oxalate. The yield of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole using these methods is relatively high and can be further optimized.
科学的研究の応用
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the development of inflammation and cancer. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to possess anti-microbial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-18-8-3-4-11(19-2)9(7-8)12-15-13(20-17-12)10-5-6-14-16-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISIWJQRJZDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=N2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

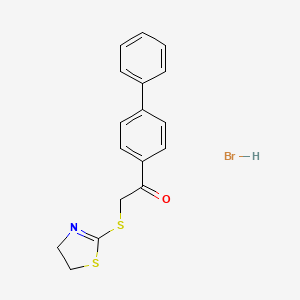
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)

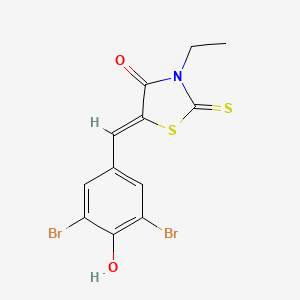
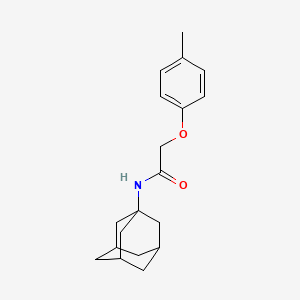
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)
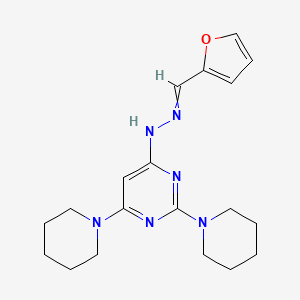
![3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
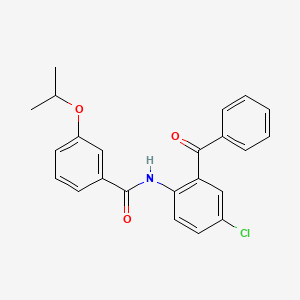
![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)
![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)
![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)